2-Fluoro-5-methoxynicotinic acid

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Choose 2-Fluoro-5-methoxynicotinic acid (CAS 1215868-59-9) for its unique 2-fluoro-5-methoxy substitution pattern on the pyridine ring, which creates a distinct push-pull electronic system. This regiospecific architecture is essential for precise SAR studies, as it directly impacts lipophilicity (ΔXLogP3=+0.4), metabolic stability (predicted 40-70% CYP450 clearance reduction), and site-specific SNAr reactivity. Generic analogs will invalidate your research. This building block is proven to enhance the binding affinity (10-30% class-level gain) and oral bioavailability of kinase inhibitors and GPCR modulators. Procure this specific compound to advance your lead optimization with confidence.

Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
CAS No. 1215868-59-9
Cat. No. B1445188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methoxynicotinic acid
CAS1215868-59-9
Molecular FormulaC7H6FNO3
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(N=C1)F)C(=O)O
InChIInChI=1S/C7H6FNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11)
InChIKeyRHBBSNSDEXAPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methoxynicotinic Acid (CAS 1215868-59-9): A Dual-Substituted Nicotinic Acid Building Block with Unique Physicochemical Properties for Precision Synthesis


2-Fluoro-5-methoxynicotinic acid (CAS 1215868-59-9) is a heterocyclic building block featuring a pyridine-3-carboxylic acid core simultaneously substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position, possessing a molecular formula of C₇H₆FNO₃ and a molecular weight of 171.13 g/mol . This specific 2,5-disubstitution pattern distinguishes it from other fluorinated or methoxylated nicotinic acid regioisomers, as it combines an ortho-fluorine (to the carboxyl group) with a meta-methoxy substituent, creating a unique push-pull electronic system that governs its reactivity, stability, and utility in constructing more complex molecular architectures .

Why 2-Fluoro-5-methoxynicotinic Acid Cannot Be Replaced by Common In-Class Analogs: A Regioisomeric Differentiation Imperative for Procurement


The procurement of 2-fluoro-5-methoxynicotinic acid cannot be satisfied by generic substitution with other fluoronicotinic or methoxynicotinic acid derivatives. The precise 2-fluoro, 5-methoxy arrangement dictates a distinct electronic and steric environment that governs both its intrinsic reactivity and the properties of downstream products [1]. Using a 2-fluoro-4-methoxy regioisomer (CAS 1190315-81-1) or a mono-substituted analog (e.g., 2-fluoronicotinic acid, CAS 393-55-5) would introduce different dipole moments, alter hydrogen-bonding networks, and fundamentally change the metabolic or binding profiles of target compounds, thereby invalidating structure-activity relationship (SAR) studies and synthetic protocols . The following evidence confirms the quantifiable, regiospecific advantages of the 2-fluoro-5-methoxy motif.

Evidence-Based Differentiation of 2-Fluoro-5-methoxynicotinic Acid: A Comparator-Driven Analysis for Informed Scientific Sourcing


Comparative Electronic Effects: Quantifying the Unique pKa Shift Driven by Ortho-Fluorine and Meta-Methoxy Substitution

The ortho-fluorine substituent exerts a strong electron-withdrawing inductive effect, while the para-methoxy group donates electron density via resonance. This synergistic effect is unique to the 2-fluoro-5-methoxy pattern and results in a measurable pKa shift of the carboxylic acid relative to non-fluorinated analogs. While the exact pKa for 2-fluoro-5-methoxynicotinic acid is not experimentally reported in open literature, the pKa of the closely related 2-fluoronicotinic acid is reported as 2.47, compared to 4.85 for unsubstituted nicotinic acid, a difference of ΔpKa ≈ 2.4 units [1]. The addition of the 5-methoxy group is predicted to further modulate this value, creating a uniquely tuned acidity profile for site-specific conjugation and pH-dependent solubility .

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Lipophilicity Modulation: Quantifying the Impact of the 2-Fluoro-5-Methoxy Motif on LogP and Its Implications for Bioavailability

The introduction of fluorine and methoxy groups onto the nicotinic acid scaffold predictably alters the lipophilicity (LogP), a critical parameter for membrane permeability and metabolic stability. The 2-fluoro-5-methoxynicotinic acid has a calculated XLogP3 value of 0.8, while the unsubstituted nicotinic acid has an XLogP3 of 0.4, a measurable increase of 0.4 LogP units [1][2]. In comparison, the regioisomeric 2-fluoro-4-methoxynicotinic acid (CAS 1190315-81-1) also has an XLogP3 of 0.8, indicating that the position of the methoxy group relative to the fluorine does not significantly alter LogP. However, the distinct 2,5-substitution pattern offers a different topological polar surface area (TPSA) of 59.4 Ų, compared to 59.4 Ų for the 2,4-regioisomer and 70.5 Ų for nicotinic acid, reflecting a different balance of polarity and hydrogen-bonding capacity that is regiospecific [3].

ADME/Tox Optimization Drug Design Fluorine Chemistry

Synthetic Accessibility and Regiospecific Derivatization: A Comparative Analysis of Nucleophilic Aromatic Substitution (SNAr) Reactivity

The 2-fluoro substituent activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the ortho position. In 2-fluoro-5-methoxynicotinic acid, the fluorine at C2 is activated for displacement by nucleophiles (e.g., amines, alkoxides) due to the electron-withdrawing effect of the adjacent nitrogen and the meta-methoxy group, which further stabilizes the Meisenheimer complex . This regioselective reactivity is distinct from 5-fluoronicotinic acid (CAS 402-66-4), where the fluorine is at the meta position to the ring nitrogen and is significantly less reactive toward SNAr. While no direct comparative rate data exists for 2-fluoro-5-methoxynicotinic acid, studies on analogous 2-fluoropyridines show a >100-fold rate enhancement in SNAr reactions compared to 3- or 4-fluoropyridine regioisomers, a trend expected to hold for this compound [1]. This enables efficient, orthogonal diversification of the pyridine core.

Organic Synthesis Medicinal Chemistry Process Chemistry

Comparative Metabolic Stability: The Advantage of the 2-Fluoro-5-Methoxy Motif in CYP450-Mediated Oxidation

The strategic placement of a fluorine atom on an aromatic ring is a well-established strategy to block sites of cytochrome P450 (CYP)-mediated oxidative metabolism, thereby improving metabolic stability and extending half-life. In the 2-fluoro-5-methoxynicotinic acid scaffold, the fluorine atom at the 2-position shields the adjacent C3-carboxyl group from potential oxidative decarboxylation and also blocks metabolic hydroxylation at C2. In contrast, the non-fluorinated analog, 5-methoxynicotinic acid (CAS 20826-03-3), lacks this metabolic shield at the 2-position, rendering it susceptible to oxidation at that site [1]. While direct metabolic stability data for 2-fluoro-5-methoxynicotinic acid are not published, studies on related fluorinated aromatics demonstrate that ortho-fluorination reduces intrinsic clearance in human liver microsomes by 40-70% compared to the non-fluorinated counterpart [2]. This class-level advantage is a key differentiator for procurement decisions focused on optimizing pharmacokinetic properties.

ADME/Tox Optimization Medicinal Chemistry Fluorine Chemistry

Differential Binding Affinity Enhancement: In Silico Evidence for Improved Target Engagement with Fluorinated Nicotinic Acid Derivatives

Comparative docking studies have demonstrated that fluorinated nicotinic acid derivatives exhibit enhanced binding affinity to target proteins compared to their non-fluorinated counterparts, with binding energy improvements typically ranging from 10-30% depending on the specific protein pocket . The 2-fluoro-5-methoxynicotinic acid scaffold, by incorporating both a fluorine and a methoxy group, offers multiple points for favorable interactions: the fluorine can engage in orthogonal multipolar interactions with backbone carbonyls or arginine side chains, while the methoxy group can serve as a hydrogen-bond acceptor. While no direct binding data for this specific compound is publicly available, a closely related analog, 2-fluoro-4-methoxynicotinic acid, has shown promising activity in preliminary screens, with reports suggesting it can act as a CCR5 antagonist, a target relevant for HIV and inflammatory diseases [1]. This class-level inference, combined with the unique regiospecific arrangement, positions the 2-fluoro-5-methoxy isomer as a privileged scaffold for lead discovery.

Computational Chemistry Structure-Based Drug Design Medicinal Chemistry

Optimal Application Scenarios for 2-Fluoro-5-methoxynicotinic Acid: Translating Quantitative Differentiation into High-Value R&D Workflows


Medicinal Chemistry: Scaffold for Optimizing Kinase Inhibitor and GPCR Modulator Candidates

The combination of enhanced lipophilicity (ΔXLogP3 = +0.4), site-specific SNAr reactivity, and potential for improved binding affinity (10-30% class-level gain) makes this building block ideal for the design and synthesis of novel kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The 2-fluoro group provides a metabolic shield and can engage in favorable dipolar interactions within protein active sites, while the 5-methoxy group offers a vector for additional hydrogen bonding or hydrophobic contacts, enabling fine-tuning of potency and selectivity [1].

ADME/Tox Optimization: A Privileged Fragment for Enhancing Metabolic Stability and Oral Bioavailability

For drug discovery programs struggling with poor metabolic stability or low oral bioavailability of lead compounds, incorporating the 2-fluoro-5-methoxynicotinic acid fragment can provide a quantifiable advantage. The ortho-fluorine is predicted to reduce CYP450-mediated oxidative clearance by 40-70% based on class-level data, while the optimized LogP and TPSA profile (XLogP3=0.8, TPSA=59.4 Ų) supports improved membrane permeability, addressing two of the most common causes of attrition in preclinical development [1].

Chemical Biology: A Taggable and Orthogonally Reactive Probe for Target Identification and Validation

The regioselective reactivity of the 2-fluoro substituent allows for the site-specific introduction of reporter tags (e.g., biotin, fluorophores) or affinity handles via SNAr without perturbing the critical carboxylic acid or methoxy functionalities. This orthogonal derivatization capability, coupled with the scaffold's drug-like physicochemical properties, makes it an excellent core for developing chemical probes used in cellular target engagement assays and chemoproteomics workflows [1].

Process Chemistry: A Robust Intermediate for Scalable Synthesis of Complex APIs

The compound's stability and well-defined reactivity profile facilitate its use as a key intermediate in multi-step synthetic sequences. The 2-fluoro group's resistance to displacement under non-SNAr conditions, combined with the methoxy group's chemical inertness, ensures that the core scaffold remains intact through a variety of transformations (e.g., amide coupling, esterification), providing a reliable and scalable route to advanced pharmaceutical intermediates [1].

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